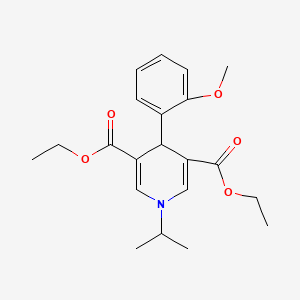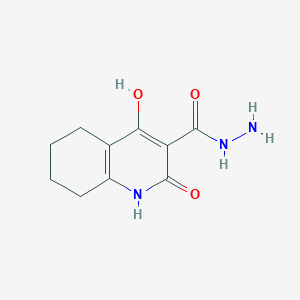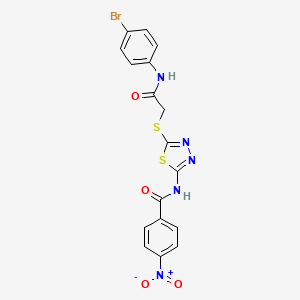
Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class This class of compounds is known for its diverse biological activities, particularly in the field of medicinal chemistry The compound’s structure includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
The synthesis of Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can further modify the functional groups attached to the dihydropyridine ring. Sodium borohydride (NaBH₄) is a common reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of pyridine derivatives, while reduction can yield various reduced forms of the original compound.
Applications De Recherche Scientifique
Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying dihydropyridine chemistry.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as a calcium channel blocker.
Medicine: Due to its structural similarity to other dihydropyridine derivatives, it is investigated for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The pathways involved in these effects include the modulation of intracellular calcium levels and the subsequent impact on cellular signaling and function.
Comparaison Avec Des Composés Similaires
Diethyl 4-(2-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and therapeutic applications. For example:
Nifedipine: Known for its use in treating hypertension and angina, it has a nitro group at the ortho position of the phenyl ring.
Amlodipine: Used for hypertension and angina, it has a 2-aminoethoxy group at the meta position of the phenyl ring.
Felodipine: Also used for hypertension, it has a chlorine atom at the ortho position of the phenyl ring.
The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties compared to other dihydropyridine derivatives.
Propriétés
Formule moléculaire |
C21H27NO5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
diethyl 4-(2-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO5/c1-6-26-20(23)16-12-22(14(3)4)13-17(21(24)27-7-2)19(16)15-10-8-9-11-18(15)25-5/h8-14,19H,6-7H2,1-5H3 |
Clé InChI |
VBQDEUFKZYQBPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OC)C(=O)OCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965490.png)
![4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965491.png)
![4-ethoxy-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965494.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14965496.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14965501.png)

![5-(3,4-Dimethylphenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965510.png)
![2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14965512.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-phenylpiperidine-3-carboxamide](/img/structure/B14965517.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14965537.png)


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B14965579.png)
